![molecular formula C8H7BO4S B13474385 (1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid is a boronic acid derivative that features a benzo[b]thiophene ring with a boronic acid group attached at the 5-position and a dioxido group at the 1,1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid typically involves the borylation of benzo[b]thiophene derivatives. One common method is the palladium-catalyzed borylation of benzo[b]thiophene 1,1-dioxides using boronic acid reagents . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boronic acid group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, DMF, ethanol
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Sulfone Derivatives: Formed via oxidation
Substituted Benzo[b]thiophenes: Formed via nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry
(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex organic molecules.
Biology and Medicine
Its boronic acid group allows it to interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its unique chemical properties make it suitable for use in sensors and other functional materials .
Mecanismo De Acción
The mechanism of action of (1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, leading to inhibition of its activity . The compound’s interactions with biological targets are mediated through its boronic acid group, which can form stable complexes with various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Similar structure but with the boronic acid group at the 2-position.
Phenylboronic acid: Lacks the benzo[b]thiophene ring but contains the boronic acid group.
Thiophene-2-boronic acid: Contains a thiophene ring with the boronic acid group at the 2-position.
Uniqueness
(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid is unique due to the presence of both the dioxido group and the boronic acid group on the benzo[b]thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in synthesis, materials science, and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H7BO4S |
|---|---|
Peso molecular |
210.02 g/mol |
Nombre IUPAC |
(1,1-dioxo-1-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BO4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5,10-11H |
Clave InChI |
WTUUYLXNFPCPIN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)S(=O)(=O)C=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
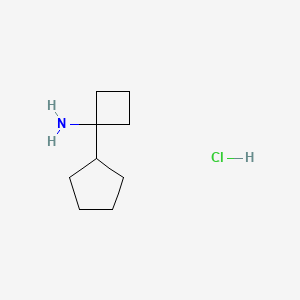
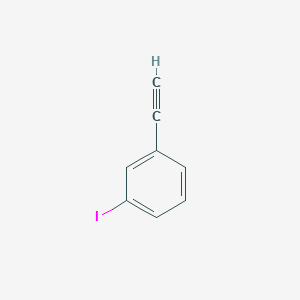
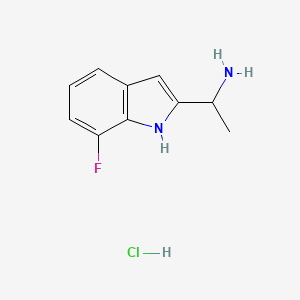
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

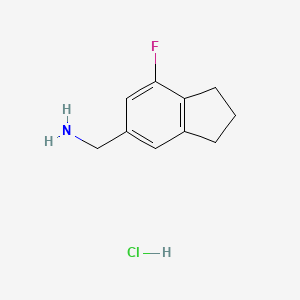
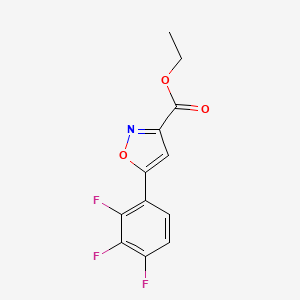
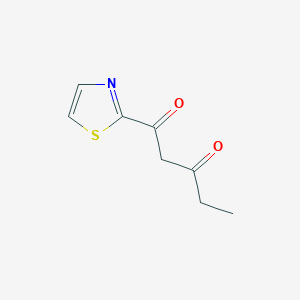
amine hydrochloride](/img/structure/B13474351.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
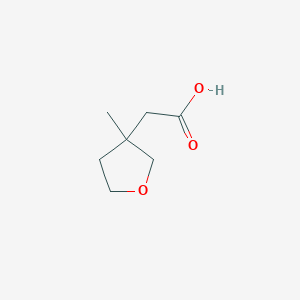
![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
